molecular formula C13H17N3O B11733197 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol

Cat. No.: B11733197
M. Wt: 231.29 g/mol
InChI Key: ZXPFVDCDBCDSTH-UHFFFAOYSA-N
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Description

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyrazoles This compound features a pyrazole ring attached to a phenol group through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The choice of solvent and temperature can influence the yield and purity of the pyrazole product.

    Aminomethylation: The aminomethylation step involves the reaction of the pyrazole derivative with formaldehyde and a primary amine (in this case, propylamine) to introduce the aminomethyl group.

    Coupling with Phenol: The final step involves the coupling of the aminomethylated pyrazole with phenol under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving phenolic or pyrazole-containing molecules.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 3-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • 3-{[(1-butyl-1H-pyrazol-4-yl)amino]methyl}phenol

Uniqueness

3-{[(1-propyl-1H-pyrazol-4-yl)amino]methyl}phenol is unique due to the presence of the propyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The propyl group can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-[[(1-propylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-2-6-16-10-12(9-15-16)14-8-11-4-3-5-13(17)7-11/h3-5,7,9-10,14,17H,2,6,8H2,1H3

InChI Key

ZXPFVDCDBCDSTH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)O

Origin of Product

United States

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